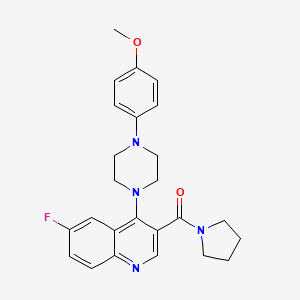

(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-20-7-5-19(6-8-20)28-12-14-29(15-13-28)24-21-16-18(26)4-9-23(21)27-17-22(24)25(31)30-10-2-3-11-30/h4-9,16-17H,2-3,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTUBKXSVCYZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Piperazine Moiety: The piperazine moiety can be attached via nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(4-methoxyphenyl)piperazine under basic conditions.

Formation of the Pyrrolidinyl Methanone Group: This step involves the reaction of the quinoline-piperazine intermediate with pyrrolidine and a suitable acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the quinoline core or the methanone group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group on the quinoline core can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the methoxyphenyl and piperazine moieties.

Reduction: Reduced forms of the quinoline core or methanone group.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential applications as an antimicrobial or antiviral agent due to the presence of the quinoline core, which is known for its biological activity. It can be tested against various bacterial and viral strains to evaluate its efficacy.

Medicine

In medicine, the compound could be explored for its potential as an anticancer agent. The presence of the methoxyphenyl piperazine moiety suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various receptors, potentially modulating their activity. The fluoro group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s quinoline core and piperazine-pyrrolidine architecture are shared with several derivatives synthesized for drug discovery. Key structural analogs include:

Key Observations :

- Core Structure: Quinoline vs. Quinoxaline (as in Compound 13, ) Quinoline’s nitrogen heterocycle facilitates π-π stacking in enzyme active sites, whereas quinoxaline’s fused ring system may alter binding kinetics .

- Substituent Chemistry: 4-Methoxyphenyl (Target Compound): Likely enhances hydrophobic interactions with target proteins compared to sulfonyl groups (Compounds 99, 94) . Pyrrolidinyl Methanone: May reduce metabolic degradation compared to aldehyde or sulfonyl groups, improving half-life .

Biological Activity

The compound (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone , identified by its CAS number 1326830-56-1 , is a synthetic organic molecule belonging to the quinoline class. This class is renowned for its diverse biological activities, particularly in medicinal chemistry. The structural features of this compound suggest potential pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 434.5 g/mol . The presence of a fluorine atom, methoxy groups, and a piperazine moiety enhances its potential biological activity.

| Property | Value |

|---|---|

| CAS Number | 1326830-56-1 |

| Molecular Formula | C25H27FN4O2 |

| Molecular Weight | 434.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The quinoline core allows for intercalation with DNA, potentially inhibiting replication and transcription processes. The piperazine moiety may modulate neurotransmitter receptor activities, while the fluorine and methoxy groups enhance binding affinity to specific targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly against leukemia cell lines. For instance, it has shown significant inhibition of FLT3 kinase activity, which is crucial in the proliferation of certain leukemic cells. In vitro studies reported an IC50 value as low as 0.072 μM , indicating potent inhibitory effects on MV4-11 cells with FLT3/ITD mutations .

The mechanism involves cell cycle arrest at the G0/G1 phase, leading to apoptosis in treated cells. Additionally, structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance or diminish activity, emphasizing the role of functional groups in determining efficacy .

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological applications. Piperazines are known for their interactions with serotonin and dopamine receptors, which could make this compound a candidate for treating psychiatric disorders. Preliminary investigations into its binding affinity to these receptors are ongoing.

Case Study 1: Inhibition of FLT3 Kinase

A study conducted on MV4-11 cells demonstrated that the compound effectively inhibited FLT3 kinase activity with an IC50 value of 7.89 nM . The study also revealed that it downregulated cyclin D1 and MMP9 expression levels, suggesting a mechanism that involves modulation of cell cycle regulators .

Case Study 2: Cytotoxicity Profile

In vivo studies utilizing xenograft models showed that daily oral administration led to significant tumor growth inhibition without notable cardiotoxicity, a common concern with many kinase inhibitors . These findings underscore the therapeutic potential of this compound in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.